Cas no 38089-02-0 (3'-Methoxy-[1,1'-biphenyl]-2-amine)
![3'-Methoxy-[1,1'-biphenyl]-2-amine structure](https://ja.kuujia.com/scimg/cas/38089-02-0x500.png)
3'-Methoxy-[1,1'-biphenyl]-2-amine 化学的及び物理的性質
名前と識別子
-
- 3'-Methoxy-[1,1'-biphenyl]-2-amine
- AKOS BAR-0099
- AKOS B025032
- 3'-METHOXYBIPHENYL-2-YLAMINE
- 3'-METHOXY[1,1'-BIPHENYL]-2-AMINE
- CHEMBRDG-BB 4002082
- ART-CHEM-BB B025032
- TIMTEC-BB SBB007488
- (3'-methoxybiphenyl-2-yl)amine(SALTDATA: HCl)
- 2-(3-methoxyphenyl)aniline
- 2-amino-3'-methoxybiphenyl
- 3'-methoxy-1,1'-biphenyl-2-ylamine
- 3'-methoxybiphenyl-2-amine
- DTXSID50374844
- 38089-02-0
- MFCD03424651
- EN300-5257320
- 3'-Methoxybiphenyl-2-ylamine, HCl
- AKOS000314401
- HS-7204
- SBB007488
- (3'-methoxybiphenyl-2-yl)amine
- SCHEMBL396757
- G30186
- JMQIDJIQNGOLKM-UHFFFAOYSA-N
- CS-0216617
-
- MDL: MFCD03424651
- インチ: InChI=1S/C13H13NO/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h2-9H,14H2,1H3
- InChIKey: JMQIDJIQNGOLKM-UHFFFAOYSA-N
- SMILES: COC1=CC=CC(=C1)C2=CC=CC=C2N
計算された属性
- 精确分子量: 199.10000
- 同位素质量: 199.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 195
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- XLogP3: 2.8
じっけんとくせい
- PSA: 35.25000
- LogP: 3.52560
3'-Methoxy-[1,1'-biphenyl]-2-amine Security Information
3'-Methoxy-[1,1'-biphenyl]-2-amine 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3'-Methoxy-[1,1'-biphenyl]-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5257320-2.5g |
2-(3-methoxyphenyl)aniline |
38089-02-0 | 95% | 2.5g |
$332.0 | 2023-05-25 | |
Enamine | EN300-5257320-1.0g |
2-(3-methoxyphenyl)aniline |
38089-02-0 | 95% | 1g |
$169.0 | 2023-05-25 | |
Enamine | EN300-5257320-5.0g |
2-(3-methoxyphenyl)aniline |
38089-02-0 | 95% | 5g |
$493.0 | 2023-05-25 | |
Aaron | AR00C1P4-1g |
3'-METHOXYBIPHENYL-2-YLAMINE |
38089-02-0 | 95% | 1g |
$258.00 | 2025-02-14 | |
1PlusChem | 1P00C1GS-1g |
3'-METHOXYBIPHENYL-2-YLAMINE |
38089-02-0 | 95% | 1g |
$263.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1287287-100mg |
2-(3-Methoxyphenyl)aniline |
38089-02-0 | 95+% | 100mg |
¥982.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1287287-1g |
2-(3-Methoxyphenyl)aniline |
38089-02-0 | 95+% | 1g |
¥4557.00 | 2024-05-16 | |
Aaron | AR00C1P4-10g |
3'-METHOXYBIPHENYL-2-YLAMINE |
38089-02-0 | 95% | 10g |
$1033.00 | 2023-12-15 | |
abcr | AB472892-250mg |
(3'-Methoxybiphenyl-2-yl)amine, 95%; . |
38089-02-0 | 95% | 250mg |
€155.50 | 2025-02-18 | |
A2B Chem LLC | AF60972-2.5g |
3'-Methoxybiphenyl-2-ylamine, HCl |
38089-02-0 | 95% | 2.5g |
$385.00 | 2024-04-20 |
3'-Methoxy-[1,1'-biphenyl]-2-amine 関連文献
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
3'-Methoxy-[1,1'-biphenyl]-2-amineに関する追加情報
3'-Methoxy-[1,1'-biphenyl]-2-amine: An Overview of a Versatile Compound (CAS No. 38089-02-0)
3'-Methoxy-[1,1'-biphenyl]-2-amine (CAS No. 38089-02-0) is a compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
The chemical structure of 3'-Methoxy-[1,1'-biphenyl]-2-amine is characterized by a biphenyl core with a methoxy group at the 3' position and an amino group at the 2-position. The biphenyl scaffold is known for its rigidity and planarity, which can influence the compound's interactions with biological targets. The presence of the methoxy group adds polarity and can affect solubility and binding affinity. The amino group, being a common functional group in many biologically active molecules, can participate in hydrogen bonding and other non-covalent interactions.
The synthesis of 3'-Methoxy-[1,1'-biphenyl]-2-amine has been reported using various methodologies. One common approach involves the coupling of 3-methoxyphenylboronic acid with 2-bromoaniline using palladium-catalyzed reactions. This method is highly efficient and can be performed under mild conditions, making it suitable for large-scale production. Another synthetic route involves the reaction of 3-methoxybenzeneboronic acid with 2-chloroaniline in the presence of a copper catalyst. Both methods have been optimized to achieve high yields and purity levels.
In terms of biological activities, 3'-Methoxy-[1,1'-biphenyl]-2-amine has shown promise in several areas. Recent studies have demonstrated its potential as an antioxidant and anti-inflammatory agent. The compound's ability to scavenge free radicals and inhibit pro-inflammatory cytokines makes it a candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, preliminary research suggests that 3'-Methoxy-[1,1'-biphenyl]-2-amine may have antitumor properties by inducing apoptosis in cancer cells.
The pharmacological profile of 3'-Methoxy-[1,1'-biphenyl]-2-amine has also been investigated in preclinical studies. In vitro assays have shown that the compound exhibits selective binding to specific receptors, such as serotonin receptors and GABA receptors. This selectivity is crucial for minimizing off-target effects and improving therapeutic efficacy. Furthermore, in vivo studies in animal models have demonstrated that 3'-Methoxy-[1,1'-biphenyl]-2-amine can cross the blood-brain barrier, which is essential for its potential use in central nervous system disorders.
The safety profile of 3'-Methoxy-[1,1'-biphenyl]-2-amine has been evaluated through toxicity studies. These studies have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, further research is needed to fully understand its long-term safety and potential side effects.
In conclusion, 3'-Methoxy-[1,1'-biphenyl]-2-amine (CAS No. 38089-02-0) is a versatile compound with a wide range of potential applications in medicinal chemistry and drug development. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. Ongoing studies are expected to uncover new insights into its mechanisms of action and therapeutic potential.
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